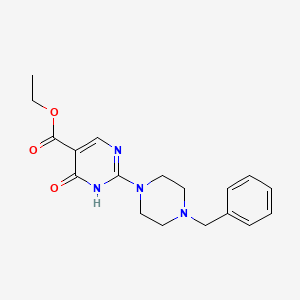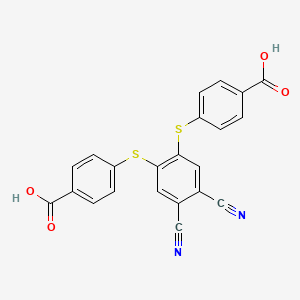![molecular formula C14H15NO3 B14131220 Propan-2-yl [(quinolin-8-yl)oxy]acetate CAS No. 4298-84-4](/img/structure/B14131220.png)
Propan-2-yl [(quinolin-8-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl [(quinolin-8-yl)oxy]acetate is an organic compound that features a quinoline moiety linked to an acetate group via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(quinolin-8-yl)oxy]acetate typically involves the reaction of quinolin-8-ol with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted quinoline acetates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Propan-2-yl [(quinolin-8-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its quinoline moiety makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active quinoline derivatives. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
This compound is explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require a quinoline backbone.
Wirkmechanismus
The mechanism of action of Propan-2-yl [(quinolin-8-yl)oxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-ol: A precursor to Propan-2-yl [(quinolin-8-yl)oxy]acetate, used in various chemical syntheses.
Quinoline-8-carboxylic acid: Another quinoline derivative with similar applications in medicinal chemistry.
2-(Quinolin-8-yloxy)acetohydrazide: A compound with a similar structure, used in the synthesis of heterocyclic derivatives.
Uniqueness
This compound is unique due to its specific combination of a quinoline moiety and an acetate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
4298-84-4 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
propan-2-yl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C14H15NO3/c1-10(2)18-13(16)9-17-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
LHDIJXHKGALZEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)







![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)


![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)

